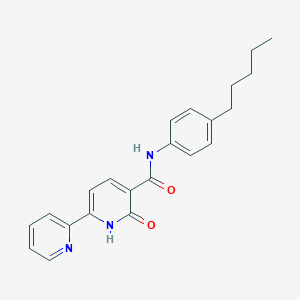![molecular formula C15H19F2N3O B7532244 1-(difluoromethyl)-N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B7532244.png)
1-(difluoromethyl)-N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(difluoromethyl)-N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)-1H-pyrazole-5-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.3.1.1~3,7~]dec-2-yl)-1H-pyrazole-5-carboxamide.
Mecanismo De Acción
The mechanism of action of 1-(difluoromethyl)-N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)-1H-pyrazole-5-carboxamide involves the inhibition of a specific enzyme. The compound binds to the active site of the enzyme and prevents it from performing its normal function. This inhibition leads to a decrease in the activity of the enzyme, which can have therapeutic benefits in certain diseases.
Biochemical and Physiological Effects:
1-(difluoromethyl)-N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)-1H-pyrazole-5-carboxamide has been shown to have several biochemical and physiological effects. The compound has been shown to inhibit the proliferation of cancer cells, reduce inflammation, and improve glucose tolerance in animal models. The compound has also been shown to have a low toxicity profile, which makes it a potential candidate for further development as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(difluoromethyl)-N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)-1H-pyrazole-5-carboxamide in lab experiments include its potential therapeutic applications, low toxicity profile, and specific mechanism of action. The compound can be used to study the inhibition of a specific enzyme and its effects on various diseases. The limitations of using the compound in lab experiments include the need for further research to determine its efficacy and safety in humans.
Direcciones Futuras
There are several future directions for the study of 1-(difluoromethyl)-N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)-1H-pyrazole-5-carboxamide. These include:
1. Further studies to determine the efficacy and safety of the compound in humans.
2. Development of new analogs of the compound with improved potency and selectivity.
3. Study of the compound in combination with other drugs for the treatment of various diseases.
4. Investigation of the compound's potential application in the treatment of other diseases such as Alzheimer's and Parkinson's.
5. Study of the compound's effects on various biological pathways and its potential for the development of new drugs.
Conclusion:
1-(difluoromethyl)-N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)-1H-pyrazole-5-carboxamide is a chemical compound that has potential therapeutic applications in the treatment of various diseases. The compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. There are several future directions for the study of the compound, which include further studies to determine its efficacy and safety in humans, development of new analogs, and investigation of its potential application in the treatment of other diseases.
Métodos De Síntesis
1-(difluoromethyl)-N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)-1H-pyrazole-5-carboxamide is synthesized using a specific method, which involves the reaction of 1-(difluoromethyl)-1H-pyrazole-5-carboxylic acid with tricyclo[3.3.1.1~3,7~]dec-2-amine. The reaction is carried out in the presence of a coupling agent and a base, which facilitates the formation of the desired product. The resulting compound is purified using standard techniques such as column chromatography, recrystallization, and HPLC.
Aplicaciones Científicas De Investigación
1-(difluoromethyl)-N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)-1H-pyrazole-5-carboxamide has been studied for its potential therapeutic applications. The compound has been shown to exhibit inhibitory activity against a specific enzyme, which makes it a potential candidate for the treatment of certain diseases. The compound has been studied for its potential application in the treatment of cancer, diabetes, and inflammation.
Propiedades
IUPAC Name |
N-(2-adamantyl)-2-(difluoromethyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F2N3O/c16-15(17)20-12(1-2-18-20)14(21)19-13-10-4-8-3-9(6-10)7-11(13)5-8/h1-2,8-11,13,15H,3-7H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLMASVSNMYDJRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3NC(=O)C4=CC=NN4C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-3-(2-hydroxyphenyl)propanamide](/img/structure/B7532167.png)

![N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-3-(furan-2-yl)propanamide](/img/structure/B7532187.png)
![N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-3-(1,3,5-trimethylpyrazol-4-yl)propanamide](/img/structure/B7532192.png)
![N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-2-(5-methyl-1-phenyltriazol-4-yl)acetamide](/img/structure/B7532205.png)

![N-(2-methoxyethyl)-2-methyl-5-thiophen-2-ylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7532210.png)
![2-[[5-(2,4-Dichlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-1-phenylpropan-1-one](/img/structure/B7532211.png)
![4-chloro-2-methyl-N-[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]pyrazole-3-carboxamide](/img/structure/B7532214.png)

![N-[2-(2-chloroanilino)-2-oxoethyl]-N,3-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B7532222.png)
![2-(2,6-dichlorophenyl)-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]acetamide](/img/structure/B7532232.png)
![3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl-(2,5-dimethylpyrazol-3-yl)methanone](/img/structure/B7532236.png)
![2-[5-(2,6-dichlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B7532247.png)